molecular formula C17H22N4O2S B2719966 1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea CAS No. 1448123-44-1

1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B2719966
CAS No.: 1448123-44-1
M. Wt: 346.45
InChI Key: IEMJQVMQEATEPH-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea ( 1448123-44-1) is a synthetic organic compound with a molecular formula of C17H22N4O2S and a molecular weight of 346.45 g/mol. This urea derivative features a 1,3-thiazole heterocycle and a piperidine ring, a structural motif of significant interest in modern medicinal chemistry research. Thiazole and thiazolidine-based compounds have demonstrated substantial potential in neuroscience research, particularly for investigating therapeutic approaches for neurodegenerative conditions . These compounds are known to exhibit multitarget effects at micromolar concentrations, making them promising candidates for anti-Alzheimer drug development . Specifically, research indicates that thiazole-containing compounds can ameliorate pathological conditions associated with Alzheimer's disease by affecting various targets, including inhibition of cholinesterase (ChE) activity and disruption of amyloid-beta and tau protein aggregation—key pathological hallmarks of the disease . The compound's structural features align with established research compounds that show inhibitory activity against acetylcholinesterase (AChE), with some related thiazole derivatives demonstrating IC50 values in the nanomolar range . Furthermore, urea derivatives incorporating specific heterocyclic systems have shown interesting biological activities in scientific screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal use. Researchers should handle this material with appropriate precautions in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-23-15-6-4-3-5-14(15)20-16(22)19-13-7-10-21(11-8-13)17-18-9-12-24-17/h3-6,9,12-13H,2,7-8,10-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMJQVMQEATEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves the reaction of 2-ethoxyaniline with 1-(thiazol-2-yl)piperidin-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of urea-based derivatives with piperidine and heterocyclic substituents. Below is a detailed comparison with analogous molecules, focusing on structural features, synthesis, and biological relevance.

Substituent Variations in Piperidine-Linked Ureas
Compound Key Substituents Biological Relevance Reference
1-(2-Ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea 2-Ethoxyphenyl, 1,3-thiazol-2-yl Potential kinase inhibition due to thiazole’s H-bonding capacity
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (12) Methanesulfonyl, 4-(trifluoromethyl)phenyl Enhanced solubility via sulfonyl group; CF₃ improves metabolic stability
1-(Adamantan-1-yl)-3-(1-(coumarin-acetyl)piperidin-4-yl)urea (ACPU) Adamantyl, coumarin-acetyl Fluorescent probe for soluble epoxide hydrolase (sEH) detection
1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a) Ethyl, 3-fluoro-4-(trifluoromethyl)benzoyl Designed for sEH inhibition; fluorinated groups enhance target affinity

Key Observations :

  • Thiazole vs. Sulfonyl Groups : The thiazole ring in the target compound may offer superior hydrogen-bonding interactions compared to sulfonyl groups in compound 12 , which prioritize solubility .
  • Fluorinated Substituents : Compounds like 14a and 12 leverage fluorine atoms to enhance metabolic stability and binding affinity, whereas the ethoxy group in the target compound may optimize lipophilicity for CNS penetration .
  • Adamantane vs. Thiazole : ACPU’s adamantane group provides rigidity and hydrophobicity, contrasting with the thiazole’s planar aromaticity, which is more suited for enzymatic active-site interactions .

Research Findings and Data

Physicochemical Properties
  • LogP Estimation : The ethoxy group (logP ~1.0) and thiazole (logP ~0.5) suggest moderate lipophilicity (calculated logP ~2.5), comparable to 14a (logP ~3.1) but lower than ACPU (logP ~4.2 due to adamantane) .
  • Solubility : Thiazole’s polarity may improve aqueous solubility relative to adamantane-based ureas, though sulfonyl derivatives (e.g., 12 ) remain more soluble .
Structural Insights from Crystallography
  • highlights SHELX software’s role in refining small-molecule structures. The target compound’s piperidine-thiazole linkage likely adopts a chair conformation, with the thiazole’s sulfur participating in van der Waals interactions .

Biological Activity

1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C15H20N4OS\text{C}_{15}\text{H}_{20}\text{N}_4\text{OS}

This compound features a thiazole moiety, a piperidine ring, and an ethoxyphenyl group, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial , anticancer , and anticonvulsant properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For example, thiazole derivatives have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives similar to our compound had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively documented. For instance, a study found that certain thiazole derivatives exhibited IC50 values lower than doxorubicin against various cancer cell lines, indicating potent cytotoxicity . The mechanism often involves interaction with the Bcl-2 protein, leading to apoptosis in cancer cells.

Table 2: Anticancer Efficacy of Selected Thiazole Compounds

Compound NameIC50 (µM)Cell Line
Compound C<10Jurkat (T-cell)
Compound D<15HT29 (colon cancer)

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of thiazole were tested against a panel of bacteria. The results indicated that modifications in the structure significantly influenced antimicrobial potency. For instance, introducing electron-withdrawing groups enhanced the activity against resistant strains .

Study 2: Anticancer Properties

A recent study focused on the cytotoxic effects of thiazole-containing compounds on cancer cell lines. The findings revealed that compounds similar to our target molecule showed significant inhibition of cell viability through apoptosis induction via Bcl-2 pathway modulation .

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